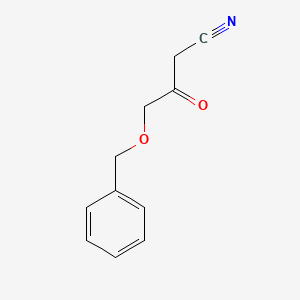

4-(Benzyloxy)-3-oxobutanenitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(Benzyloxy)pyridine N-oxide involves hydrogenation over palladium . Another example is the synthesis of certain Co(II), Ni(II), Cu(II), and Zn(II) complexes, which involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

- Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines Synthesis : The compound has been used in the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, highlighting its utility in creating polyfunctionally substituted heterocycles (Khalik, 1997).

- Formation of Chromeno[2,3-b]quinoline Derivatives : This compound is used in the convenient synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives (Han et al., 2015).

Pharmaceutical and Biological Applications

- Potential Antiviral and Anticancer Activities : A study involving the synthesis of various 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile compounds demonstrated their potential antiviral and anticancer activities, with specific focus on their interaction with the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor (Yaccoubi et al., 2022).

- Antimicrobial Activity : The compound has been used to create derivatives that exhibit significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus (Horishny & Matiichuk, 2020).

Material Science and Chemistry Applications

- Palladium Nano-Catalyst Development : It has been employed in the formation of a novel tetrazole functionalized polymer-supported palladium nano-catalyst for the synthesis of various N-benzylated arylcyanamides (Habibi et al., 2018).

- **Corrosion Inhibitionin Aluminum**: In the field of corrosion science, 4-(benzyloxy)-3-oxobutanenitrile derivatives have been evaluated as non-toxic inhibitors for aluminum corrosion in hydrochloric acid medium. Their effectiveness was assessed through various methods, including gravimetric analysis and electrochemical techniques (Nesane et al., 2020).

Other Chemical Applications

- Synthesis of Lanthanide Coordination Compounds : The compound has been used in synthesizing lanthanide coordination compounds. These studies explored the influence of electron-withdrawing and electron-donating groups on the luminescent properties of these compounds (Sivakumar et al., 2010).

Wirkmechanismus

Target of Action

It’s structurally similar to monobenzone , which is known to target melanocytes .

Mode of Action

It might share similarities with monobenzone, which increases the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

Considering its structural similarity to monobenzone, it might influence the melanin synthesis pathway .

Result of Action

Based on its structural similarity to monobenzone, it might exert a depigmenting effect on the skin of mammals by increasing the excretion of melanin from the melanocytes . It may also cause destruction of melanocytes and permanent depigmentation .

Eigenschaften

IUPAC Name |

3-oxo-4-phenylmethoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKQUFWFVBBDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562621 | |

| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-oxobutanenitrile | |

CAS RN |

118602-96-3 | |

| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)